2-hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-phenylacetamide
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Overview
Description
2-Hydroxy-N’-(2-hydroxybenzylidene)-2-phenylacetohydrazide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of hydroxyl and hydrazide functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N’-(2-hydroxybenzylidene)-2-phenylacetohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-phenylacetohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N’-(2-hydroxybenzylidene)-2-phenylacetohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazides and ethers.
Scientific Research Applications
2-Hydroxy-N’-(2-hydroxybenzylidene)-2-phenylacetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer properties and its ability to chelate metal ions, which is useful in treating metal overload conditions.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N’-(2-hydroxybenzylidene)-2-phenylacetohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its ability to chelate metal ions disrupts metal-dependent biological processes, leading to therapeutic effects in conditions like cancer and metal overload.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N’-(2-hydroxybenzylidene)aniline
- 2-Hydroxy-N’-(2-hydroxybenzylidene)benzylamine
- 2-Hydroxy-N’-(2-hydroxybenzylidene)benzohydrazide
Uniqueness
2-Hydroxy-N’-(2-hydroxybenzylidene)-2-phenylacetohydrazide is unique due to its specific structural features, such as the presence of both hydroxyl and hydrazide groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential as an enzyme inhibitor make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H14N2O3 |
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Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C15H14N2O3/c18-13-9-5-4-8-12(13)10-16-17-15(20)14(19)11-6-2-1-3-7-11/h1-10,14,18-19H,(H,17,20)/b16-10- |
InChI Key |
WHKXROBPWNTYIX-YBEGLDIGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C\C2=CC=CC=C2O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=CC=C2O)O |
Origin of Product |
United States |
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